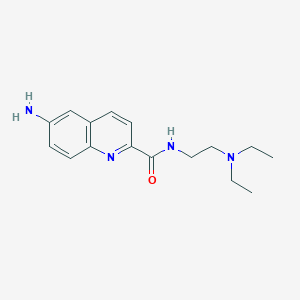

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-N-[2-(diethylamino)ethyl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-3-20(4-2)10-9-18-16(21)15-7-5-12-11-13(17)6-8-14(12)19-15/h5-8,11H,3-4,9-10,17H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREYBMGUISUQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

potential biological targets of quinoline-2-carboxamide derivatives

Executive Summary: The Quinaldic Scaffold

In the landscape of privileged medicinal chemistry structures, the quinoline-2-carboxamide (derivative of quinaldic acid) occupies a distinct niche, separate from its clinically famous isomer, the quinoline-3-carboxamide (e.g., Tasquinimod, Laquinimod).

While the 3-carboxamide scaffold is renowned for immunomodulation via S100A9 and Aryl Hydrocarbon Receptor (AhR) targeting, the 2-carboxamide pharmacophore is defined by its unique electronic distribution and chelating capability. The proximity of the quinoline nitrogen (

This guide outlines the primary validated biological targets for quinoline-2-carboxamide derivatives, supported by experimental protocols for synthesis and validation.

Primary Biological Targets

Zinc-Dependent Metalloenzymes (MMPs & Carbonic Anhydrases)

The most structurally validated target class for quinoline-2-carboxamides utilizes the "Chelation Pharmacophore." The nitrogen of the quinoline ring and the amide carbonyl oxygen (or the deprotonated amide nitrogen) form a stable 5- or 6-membered chelate ring with divalent metal ions, particularly Zinc (

-

Target: Matrix Metalloproteinases (MMPs)

-

Mechanism: Competitive inhibition. The quinoline-2-carboxamide moiety binds to the catalytic zinc ion within the MMP active site, displacing the water molecule required for peptide bond hydrolysis.

-

Therapeutic Relevance: Inhibition of MMP-2 and MMP-9 is critical for suppressing tumor metastasis (ECM degradation) and controlling chronic inflammation.

-

SAR Insight: Introduction of sulfonamide "tails" to the quinoline scaffold (e.g., at position 8) enhances selectivity by interacting with the non-conserved S1' pocket of the enzyme.

-

-

Target: Carbonic Anhydrases (CAs)

-

Mechanism: Similar to MMPs, the scaffold coordinates with the

ion in the active site. -

Specificity: 8-substituted quinoline-2-carboxamides have shown nanomolar inhibition constants (

) against hCA I and hCA II isoforms.[1]

-

Mycobacterium tuberculosis Catalase-Peroxidase (KatG)

Quinoline-2-carboxamides have emerged as potent anti-tubercular agents, distinct from the fluoroquinolone class (which targets DNA gyrase).

-

Target: KatG (Catalase-Peroxidase)

-

Mechanism: Molecular docking and gene expression studies suggest that specific derivatives (e.g., those coupled with thiosemicarbazides) bind to the active site of KatG.[2] This binding can lead to the accumulation of Reactive Oxygen Species (ROS) within the bacterium or, conversely, prevent the activation of prodrugs like Isoniazid (if the derivative acts as an inhibitor). However, recent lead compounds act as virulence factors neutralizers.

-

Bioenergetic Disruption: Certain lipophilic quinoline-2-carboxamides (e.g., N-cycloheptyl derivatives) inhibit photosynthetic electron transport (PET) in model systems, correlating with respiratory chain inhibition in mycobacteria.

-

Emerging Targets: P2X7 Receptor Antagonism

While quinoline-6-carboxamides are more commonly cited for P2X7 antagonism, recent SAR studies indicate that the 2-carboxamide placement, when combined with specific hydrophobic moieties (e.g., adamantane or substituted phenyls), can modulate the P2X7 receptor, a ligand-gated cation channel involved in neuroinflammation and pain processing.

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways between the 2-carboxamide (Metalloenzyme/Anti-TB) and the 3-carboxamide (Immunomodulation) scaffolds to prevent target confusion.

Caption: Divergence of biological targets based on carboxamide position. The 2-carboxamide series preferentially targets metalloenzymes via chelation.

Experimental Protocols

Synthesis of Quinoline-2-Carboxamides

Rationale: The most robust method involves the conversion of quinaldic acid to its acid chloride, followed by nucleophilic attack by the desired amine. This avoids the racemization issues sometimes seen with coupling reagents in other scaffolds.

Step-by-Step Methodology:

-

Activation:

-

Charge a round-bottom flask with Quinaldic Acid (1.0 eq) and dry Toluene (10 mL/g).

-

Add Thionyl Chloride (

) (1.5 eq) dropwise under -

Reflux at 100–110°C for 3–4 hours. Monitor by TLC (conversion of acid to non-polar spot).

-

Evaporate solvent and excess

under reduced pressure to yield the crude acid chloride (usually a solid). Do not purify.

-

-

Coupling:

-

Dissolve the crude acid chloride in dry Dichloromethane (DCM) or THF .

-

In a separate vessel, mix the target Amine (1.1 eq) with Triethylamine (

) (2.0 eq) in DCM. -

Cool the amine solution to 0°C.

-

Add the acid chloride solution dropwise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir overnight.

-

-

Workup & Purification:

-

Quench with saturated

. -

Extract with DCM (3x). Wash organics with brine, dry over

. -

Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane:EtOAc gradient).

-

MMP Inhibition Assay (Fluorometric)

Rationale: To validate the metalloenzyme targeting hypothesis, a FRET-based assay is standard.

Protocol:

-

Reagents: Recombinant human MMP-2 or MMP-9 catalytic domain; Fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Buffer: 50 mM HEPES, 10 mM

, 0.05% Brij-35, pH 7.5. -

Procedure:

-

Dissolve the test quinoline-2-carboxamide in DMSO (final concentration <1%).

-

Incubate enzyme + inhibitor for 30 minutes at 37°C to allow equilibrium binding (crucial for chelators).

-

Add fluorogenic substrate (

). -

Measure fluorescence (

) kinetically for 60 minutes.

-

-

Analysis: Calculate

by plotting % inhibition vs. log[concentration].

Summary of Key Derivatives & Activity

| Derivative Class | Substituent (R) | Primary Target | Activity Metric | Reference |

| 8-Sulfonamido | 4-sulfamoylphenyl | Carbonic Anhydrase II | [1] | |

| N-Cycloheptyl | Cycloheptyl | M. tuberculosis | MIC < 6 | [2] |

| Thiosemicarbazone | Benzo[b]thiophene | M. tb KatG | Docking Score: 114 | [3] |

| 8-Hydroxy | -OH at C8 | MMP-2 / MMP-9 | [4] |

References

-

Thacker, P. S., et al. (2019).[1] "Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177.[1] Link

-

Jampilek, J., et al. (2010). "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules, 15(11). Link

-

Zhang, S., et al. (2020).[3] "Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action."[2] Chemical Biology & Drug Design. Link

-

Puerta, D. T., et al. (2010). "From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases."[4] Journal of the American Chemical Society, 132(28). Link

Sources

- 1. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Technical Master File: Solubility & Handling of 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

[1]

Executive Summary & Compound Identity

This compound (CAS: 1429047-67-5 ) is a functionalized quinoline derivative frequently utilized as a high-value intermediate in the synthesis of bioactive small molecules, particularly fluorescent probes and DNA-intercalating agents.[1] Its structural core—a quinoline ring substituted with a primary amine at position 6 and a flexible diethylaminoethyl carboxamide side chain at position 2—dictates its specific solubility profile.[1]

While the compound exhibits limited solubility in neutral aqueous buffers due to its aromatic hydrophobicity, it demonstrates excellent solubility in Dimethyl Sulfoxide (DMSO) .[1] This guide defines the validated protocols for preparing stable stock solutions, ensuring experimental reproducibility in cell-based assays and chemical synthesis.

| Parameter | Technical Specification |

| CAS Number | 1429047-67-5 |

| Catalog Code | HY-48173 (MedChemExpress) |

| Molecular Formula | C₁₆H₂₂N₄O |

| Molecular Weight | 286.37 g/mol |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) |

| Validated Stock Conc. | 10 mM (Standard), up to 50 mM (Optimized) |

| Storage (Solution) | -80°C (6 months) / -20°C (1 month) |

Physicochemical Basis of Solubility

Understanding why this compound dissolves in DMSO is critical for predicting its behavior in downstream applications.[1]

-

Polar Aprotic Solvation : The quinoline core is planar and hydrophobic (lipophilic).[1] DMSO, with its high dielectric constant (

) and strong dipole moment, effectively disrupts the -

Hydrogen Bonding Network :

-

Acceptors : The carbonyl oxygen (amide) and the tertiary amine (diethylamino group) act as H-bond acceptors.

-

Donors : The primary amine (6-NH

) and the amide nitrogen provide H-bond donors.[1] -

Mechanism : DMSO acts as a strong H-bond acceptor, stabilizing the primary amine and amide protons, preventing self-aggregation and facilitating rapid dissolution.[1]

-

-

Basicity & pH Sensitivity : The side chain contains a tertiary amine (pKa

9-10) and the quinoline ring nitrogen (pKa

Validated Solubility Protocol: The "Zero-Fail" Method

This protocol ensures the preparation of a homogenous, stable 10 mM stock solution .[1]

Reagents & Equipment

-

Solvent : Anhydrous DMSO (Grade:

99.9%, Water content <0.1%).[1] -

Vessel : Amber glass vial (borosilicate) to protect light-sensitive amino-quinolines.[1]

-

Sonicator : Ultrasonic water bath.[1]

Step-by-Step Methodology

Step 1: Mass-Volume Calculation

To achieve a 10 mM concentration with 1 mg of powder:

Step 2: Solvent Addition (The "Wall Wash" Technique)

-

Centrifuge the vial containing the solid powder at 500 x g for 1 minute to pellet all material to the bottom.

-

Pipette 349 µL of anhydrous DMSO.

-

Dispense the DMSO slowly down the inner walls of the vial to wash any adherent powder into the bulk solvent.[1]

Step 3: Dissolution Dynamics

-

Vortex vigorously for 30 seconds.

-

Inspect : Check for "schlieren" lines (wavy optical distortions indicating incomplete mixing) or undissolved particulates.[1]

-

Sonication (Conditional) : If particulates persist, sonicate at room temperature for 5 minutes. Avoid heating above 40°C to prevent degradation of the 6-amino group.[1]

Step 4: Storage

-

Aliquot the stock solution into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Store at -80°C under argon or nitrogen gas if possible to prevent oxidation of the aniline moiety.[1]

Workflow Visualization: Dissolution & Dilution Logic

The following diagram illustrates the critical decision pathways for handling this compound, ensuring stability and preventing precipitation ("crashing out") in aqueous buffers.

Figure 1: Logical workflow for the preparation of stock solutions and subsequent aqueous dilution, highlighting critical checkpoints for solubility maintenance.

Troubleshooting: The "Solubility Cliff"

A common failure mode with amino-quinoline carboxamides is precipitation upon dilution into aqueous buffers (e.g., PBS or cell culture media).[1]

The Mechanism

When the DMSO stock is added to water, the solvent environment changes instantly from lipophilic to hydrophilic.[1] The hydrophobic quinoline rings may aggregate before the solvent disperses, especially if the final concentration is high (>50 µM).[1]

Mitigation Strategy

-

Serial Dilution : Do not dilute directly from 10 mM to 10 µM in water.[1]

-

Correct: Dilute 10 mM (Stock)

1 mM (in DMSO) -

Why: This keeps the compound in a favorable solvent environment until the final step, reducing the localized concentration spike.[1]

-

-

pH Adjustment : Ensure the aqueous buffer is not alkaline (pH > 8).[1] The diethylamino group needs to be protonated (cationic) to aid aqueous solubility. A pH of 7.4 is generally safe, but slightly acidic buffers (pH 6.[1]5) improve solubility if precipitation occurs.[1]

References

spectroscopic analysis of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide (NMR, MS)

Executive Summary

This technical guide outlines the spectroscopic characterization framework for 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide (referred to herein as 6-AQ-DE ). This molecule combines a photoactive, aromatic quinoline core with a basic, flexible aliphatic side chain. This structural motif is characteristic of DNA-intercalating agents, antimalarials (chloroquine analogs), and kinase inhibitors.

The following protocols prioritize Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for structural elucidation. The guide is designed to assist analytical chemists in validating the identity and purity of 6-AQ-DE during synthesis optimization or drug discovery workflows.

Part 1: Structural Context & Physicochemical Properties[1][2]

Before initiating spectral analysis, one must understand the electronic environment of the molecule to predict spectral behavior accurately.

-

Chemical Formula:

-

Exact Mass (Monoisotopic): 286.1794 Da

-

Molecular Weight (Average): 286.38 g/mol

-

Electronic "Push-Pull" System:

-

Position 2 (Carboxamide): Electron-withdrawing group (EWG). Deshields protons at C3 and C4.

-

Position 6 (Amino): Electron-donating group (EDG). Shields protons at C5 and C7 via resonance.

-

Side Chain: The diethylaminoethyl tail is highly basic (

). It will readily protonate in acidic media or during ESI(+).

-

Solubility & Solvent Selection

-

Preferred NMR Solvent: DMSO-d6 .

-

Reasoning: The molecule contains two exchangeable proton sets (primary amine

and amide

-

-

Alternative:

(may cause broadening of amide peaks; requires free base form).

Part 2: Mass Spectrometry (MS) Profiling

Ionization Strategy: ESI(+)

Given the two basic nitrogen centers (the quinoline ring nitrogen and the tertiary diethylamine), Positive Mode Electrospray Ionization (ESI+) is the gold standard.

-

Primary Ion:

-

Double Charged Ion:

(Likely at low pH).

Fragmentation Logic (MS/MS)

Fragmentation in Collision-Induced Dissociation (CID) follows predictable bond cleavages.

| Fragment Ion ( | Loss (Neutral) | Mechanistic Origin |

| 287.19 | - | Parent Ion |

| 214.10 | 73 Da ( | Cleavage of the terminal diethylamine group via H-transfer. |

| 171.06 | 116 Da | Diagnostic Peak: Cleavage of the amide bond, leaving the 6-aminoquinoline-2-acylium ion or isocyanate equivalent. |

| 86.10 | - | Formation of the diethylaminoethyl carbocation (side chain dominates charge). |

MS Workflow Diagram

Part 3: Nuclear Magnetic Resonance (NMR) Elucidation

1H NMR Assignment (400/600 MHz, DMSO-d6)

The spectrum is divided into three distinct regions: the Aromatic Core , the Amide Linker , and the Aliphatic Tail .

A. Aromatic Region (Quinoline Core)

The 2,6-substitution pattern creates a specific coupling pattern.

-

H3 & H4: Form an AB system (or AX depending on field strength). H4 is usually more deshielded (downfield) due to the ring nitrogen.

-

H5, H7, H8: The 6-amino group simplifies this to an AMX-like pattern. H5 (ortho to amino) and H7 (ortho to amino) will be significantly shielded (upfield).

B. Aliphatic Side Chain[1][2]

-

Ethyl Linker: The ethylene bridge

between the amide and the tertiary amine appears as two triplets (or multiplets). -

Diethyl Group: Characteristic triplet (methyls) and quartet (methylenes).

Predicted Chemical Shifts Table

| Position | Type | Multiplicity | Integration | Assignment Logic | |

| Amide | NH | 8.8 - 9.2 | Triplet (br) | 1H | Amide proton, coupled to adjacent CH2. |

| Q-H4 | Ar-CH | 8.1 - 8.3 | Doublet ( | 1H | Deshielded by ring N and conjugation. |

| Q-H8 | Ar-CH | 7.7 - 7.9 | Doublet | 1H | Peri-position to ring N. |

| Q-H3 | Ar-CH | 7.8 - 8.0 | Doublet | 1H | Adjacent to carbonyl (EWG). |

| Q-H5 | Ar-CH | 6.9 - 7.1 | Doublet ( | 1H | Shielded by 6-NH2 (Ortho). |

| Q-H7 | Ar-CH | 7.1 - 7.3 | dd | 1H | Shielded by 6-NH2 (Ortho). |

| 6-NH2 | Amine | 5.6 - 6.0 | Singlet (br) | 2H | Primary amine (exchangeable). |

| Linker | N-CH2 | 3.3 - 3.5 | Quartet/Multiplet | 2H | Adjacent to Amide. |

| Linker | N-CH2 | 2.5 - 2.7 | Triplet | 2H | Adjacent to tertiary amine. |

| Ethyl | N-CH2 | 2.4 - 2.6 | Quartet | 4H | Diethyl methylene protons. |

| Ethyl | CH3 | 0.9 - 1.1 | Triplet | 6H | Terminal methyls. |

2D NMR Connectivity Logic

To rigorously prove the structure, specifically the regiochemistry of the substitutions, 2D experiments are required.

-

COSY (Correlation Spectroscopy):

-

Confirms the H3-H4 coupling.

-

Confirms the H7-H8 coupling.

-

Traces the aliphatic chain: Amide-NH

Linker-CH2(a)

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Crucial Step: Correlation from the Amide-NH proton to the Carbonyl Carbon (C2-C=O) and the Quinolyl C2.

-

Correlation from 6-NH2 protons to C6, C5, and C7 confirms the position of the amino group.

-

Connectivity Diagram

Part 4: Experimental Protocols

Sample Preparation for NMR

Objective: Maximize signal-to-noise ratio while preventing aggregation.

-

Weighing: Accurately weigh 5–10 mg of the solid 6-AQ-DE into a clean vial.

-

Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Note: If the sample contains trace acid (e.g., TFA salt from HPLC purification), the basic side chain will be protonated, shifting the aliphatic peaks downfield. Neutralize with solid

and filter if "free base" shifts are required.

-

-

Mixing: Vortex until fully dissolved. Sonicate if necessary (1 min).

-

Transfer: Transfer to a 5mm NMR tube.

-

Acquisition: Run 1H (16-32 scans) and 13C (512-1024 scans).

Quality Control: Impurity Profiling

Common impurities in the synthesis of this molecule include:

-

Unreacted 6-aminoquinoline-2-carboxylic acid: Check for broad OH peak >11 ppm and absence of aliphatic side chain.

-

Unreacted N,N-diethylethylenediamine: Check for sharp triplets at high field without aromatic correlations.

-

Residual Solvents: DMF or TEA are common. Monitor peaks at 2.73/2.89 ppm (DMF) or 1.0/2.4 ppm (TEA).

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3] (Standard reference for chemical shift prediction). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3][4] (Foundational text for MS fragmentation logic). Link

-

Kouznetsov, V. V., et al. (2012). "Synthesis and cytotoxic activity of new quinoline-2-carboxamide derivatives." European Journal of Medicinal Chemistry. (Provides analogous spectral data for quinoline carboxamides). Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Aminoquinoline. (Used for core aromatic shift baselining). Link

Sources

Methodological & Application

Assessing the Antimicrobial Activity of Novel Quinoline Derivatives: A Detailed Guide for Researchers

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[1][2] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to accurately assess the antimicrobial potential of novel quinoline derivatives.

The Enduring Promise of Quinoline Scaffolds in Antimicrobial Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[2][3] Prominent examples like ciprofloxacin and bedaquiline underscore the therapeutic significance of this chemical class.[1][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[2]

Deciphering the Mechanisms of Action: How Quinolines Combat Microbes

Understanding the mechanism of action is paramount in drug development. Quinolone antibiotics, a major subclass of quinolines, primarily exert their antibacterial effects by targeting bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt essential cellular processes, leading to bacterial cell death.[5][7]

Newer quinoline derivatives may possess alternative or multiple mechanisms of action. For instance, bedaquiline, a diarylquinoline, inhibits the proton pump of mycobacterial ATP synthase, a novel target distinct from that of traditional fluoroquinolones.[4] Therefore, a thorough investigation into the mechanism of action is a critical component of characterizing novel derivatives.

Figure 1. Simplified signaling pathway of quinolone action.

Core Protocols for Antimicrobial Susceptibility Testing

Standardized and reproducible methods are essential for evaluating the antimicrobial activity of new compounds.[8] The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[9][10][11][12][13] The following protocols are based on these standards and are fundamental for the initial screening and characterization of novel quinoline derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14] This is a cornerstone assay in antimicrobial drug discovery.[15]

Rationale: This method provides a quantitative measure of the potency of a compound, allowing for direct comparison between different derivatives and against standard antibiotics. The use of 96-well plates allows for high-throughput screening.

Protocol:

-

Preparation of Stock Solutions: Dissolve the novel quinoline derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the quinoline derivative to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the compound.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

-

Dilute this standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum.

-

Sterility Control: A well containing only MHB.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[15]

-

Reading the MIC: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (turbidity) in the well.[16]

Figure 2. Workflow for Broth Microdilution MIC Assay.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent.[17][18] It is a widely used and cost-effective screening method.[19]

Rationale: This method provides a rapid visual assessment of a compound's antimicrobial activity. The size of the zone of inhibition is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Protocol:

-

Preparation of Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[20]

-

-

Application of Disks:

-

Prepare sterile filter paper disks (6 mm in diameter).

-

Impregnate the disks with a known concentration of the novel quinoline derivative solution.

-

Aseptically place the impregnated disks on the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

-

-

Controls: Include disks impregnated with a standard antibiotic as a positive control and a disk with the solvent alone as a negative control.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[19]

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.[20] The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints for standard antibiotics, which can serve as a reference for novel compounds.

Figure 3. Workflow for Disk Diffusion (Kirby-Bauer) Assay.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[21][22] This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Rationale: Differentiating between bacteriostatic and bactericidal activity is critical for therapeutic applications, especially in treating infections in immunocompromised patients. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[22]

Protocol:

-

Perform MIC Test: First, determine the MIC of the novel quinoline derivative using the broth microdilution method as described above.

-

Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Plating: Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.

-

Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

-

Determining MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[22][23]

Data Presentation and Interpretation

Organizing the data in a clear and concise manner is essential for analysis and comparison.

Table 1: Example MIC and MBC Data for Novel Quinoline Derivatives

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| Quino-A | Staphylococcus aureus ATCC 29213 | 2 | 4 | Bactericidal (2) |

| Quino-A | Escherichia coli ATCC 25922 | 8 | 32 | Bactericidal (4) |

| Quino-B | Staphylococcus aureus ATCC 29213 | 4 | >64 | Bacteriostatic (>16) |

| Quino-B | Escherichia coli ATCC 25922 | 16 | >64 | Bacteriostatic (>4) |

| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | Bactericidal (2) |

| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.25 | 0.5 | Bactericidal (2) |

Table 2: Example Disk Diffusion Zone of Inhibition Data

| Compound (30 µ g/disk ) | Staphylococcus aureus ATCC 29213 (mm) | Escherichia coli ATCC 25922 (mm) |

| Quino-A | 22 | 18 |

| Quino-B | 15 | 12 |

| Ciprofloxacin | 25 | 30 |

Conclusion

The protocols outlined in this guide provide a robust framework for the initial assessment of the antimicrobial activity of novel quinoline derivatives. By adhering to standardized methodologies and carefully interpreting the results, researchers can effectively identify promising lead compounds for further development in the fight against infectious diseases. It is imperative that all testing is performed with appropriate quality controls to ensure the accuracy and reproducibility of the data.[8]

References

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (n.d.). Retrieved from [Link]

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. Retrieved from [Link]

-

Shomu's Biology. (2022, April 26). Mechanism of action of quinolone antibiotics [Video]. YouTube. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

-

Mohamed, F. K., Soliman, A. Y., Abdel-Motaleb, R. M., Abdel-Rahman, R. M., Abdel-Mohsen, A. M., Fouda, M. M. G., Al-Deyab, S. S., & Hrdina, R. (2013). Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. Journal of Pure and Applied Microbiology, 7(Spl. Edn.), 453-458. Retrieved from [Link]

-

Hooper, D. C. (1995). Mode of action of the quinolone antimicrobial agents: review of recent information. Reviews of infectious diseases, 17 Suppl 1, S11–S19. Retrieved from [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Tille, P. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

-

Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved from [Link]

-

Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research in Modern Education, 21(2), 219-227. Retrieved from [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

-

Singh, A., Kumar, A., & Singh, A. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

Wolfson, J. S., & Hooper, D. C. (1989). Quinolone antimicrobial agents: mechanism of action and resistance development. European journal of clinical microbiology & infectious diseases, 8(4), 336–342. Retrieved from [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. Retrieved from [Link]

-

Hindler, J. F., & Stelling, J. (2007). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical infectious diseases, 45 Suppl 1, S100–S108. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

-

Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

-

Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. Retrieved from [Link]

-

Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from [Link]

-

Macià, M. D., Rojo-Molinero, E., & Oliver, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), 50854. Retrieved from [Link]

-

Dr.Rasha Barwa. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. Retrieved from [Link]

Sources

- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apjhs.com [apjhs.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Mode of action of the quinolone antimicrobial agents: review of recent information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. woah.org [woah.org]

- 9. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 10. nih.org.pk [nih.org.pk]

- 11. darvashco.com [darvashco.com]

- 12. goums.ac.ir [goums.ac.ir]

- 13. Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. - References - Scientific Research Publishing [scirp.org]

- 14. microbeonline.com [microbeonline.com]

- 15. protocols.io [protocols.io]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. asm.org [asm.org]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. mdpi.com [mdpi.com]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. microchemlab.com [microchemlab.com]

- 22. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 23. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for Quinoline Derivatives in Neurodegenerative Disease Research

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Abstract: Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's present a formidable challenge to modern medicine due to their complex, multifactorial pathology. The traditional "one-target, one-drug" approach has shown limited efficacy, paving the way for multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological cascades. The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of being functionalized to interact with a diverse array of biological targets implicated in neurodegeneration.[1] This guide provides an in-depth exploration of the key applications of quinoline derivatives, supported by field-proven experimental protocols and data, to empower researchers in their quest for novel therapeutics.

Section 1: The Scientific Rationale: Quinoline Derivatives as Multi-Target-Directed Ligands (MTDLs)

The therapeutic potential of quinoline derivatives stems from their versatile chemical structure, which allows for the strategic placement of functional groups to engage with multiple facets of neurodegenerative pathology. This MTDL strategy is particularly suited for diseases where complex feedback loops and interconnected pathways, such as protein misfolding, oxidative stress, metal dyshomeostasis, and neuroinflammation, drive disease progression.[2][3]

Application: Inhibition of Cholinesterases for Symptomatic Relief

Causality: A significant reduction in the neurotransmitter acetylcholine (ACh) is a well-established hallmark of Alzheimer's disease, leading to cognitive decline.[4] The primary strategy for symptomatic treatment is to inhibit the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] Many quinoline derivatives have been designed as potent inhibitors of these enzymes.[5][6] The heterocyclic nitrogen within the quinoline ring can establish key interactions with the catalytic site of AChE, while modifications to the scaffold allow for dual inhibition of both AChE and BChE.[2][3]

Workflow Visualization: The diagram below illustrates the role of AChE in the synaptic cleft and the inhibitory action of quinoline derivatives.

Caption: Mechanism of cholinesterase inhibition by quinoline derivatives.

Application: Targeting Protein Aggregation and Metal Dyshomeostasis

Causality: The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation of tau protein into neurofibrillary tangles (NFTs) are central to Alzheimer's pathology.[7] Similarly, protein misfolding is a key feature of Parkinson's and Huntington's diseases. Metal ions, particularly copper, zinc, and iron, are known to bind to these proteins, promoting their aggregation and generating reactive oxygen species (ROS).[7]

8-hydroxyquinoline derivatives, such as clioquinol and PBT2, are well-documented metal chelators.[2][3] By forming stable complexes with these metal ions, they can prevent metal-induced protein aggregation and reduce oxidative stress.[7] The planar quinoline structure can also intercalate between the β-sheets of amyloid fibrils, directly inhibiting their formation.[7] Furthermore, radiolabeled quinoline derivatives are being developed as potent imaging agents to visualize Aβ and tau pathologies in the brain using techniques like Positron Emission Tomography (PET).[7][8]

Workflow Visualization: This diagram shows the dual action of quinoline derivatives on protein aggregation and metal chelation.

Caption: Dual-action mechanism of 8-hydroxyquinolines.

Application: Combating Oxidative Stress and Neuroinflammation

Causality: Oxidative stress and chronic neuroinflammation are common threads weaving through most neurodegenerative diseases, creating a toxic environment that exacerbates neuronal damage.[9] Quinoline derivatives, particularly those functionalized with phenolic hydroxyl groups, possess intrinsic antioxidant properties. They can act as potent radical scavengers, donating hydrogen atoms or electrons to neutralize harmful ROS.[10]

Furthermore, some quinoline derivatives can suppress inflammatory responses in the brain. They have been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and IL-1β, and nitric oxide (NO) in microglial cells, the brain's resident immune cells.[2][3] This anti-inflammatory action helps to protect neurons from secondary damage caused by an overactive immune response.

Section 2: Experimental Protocols for Compound Evaluation

The following protocols provide a validated framework for screening and characterizing quinoline derivatives for their potential therapeutic activities.

Protocol 2.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman, which measures the activity of AChE by quantifying the production of thiocholine.

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

-

AChE from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Donepezil (positive control)

-

Test Quinoline Derivative

-

Phosphate Buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

Prepare a 14 mM stock solution of ATCI in deionized water.

-

Prepare a 0.22 U/mL solution of AChE in phosphate buffer.

-

Prepare stock solutions of the test compound and Donepezil in DMSO, followed by serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 25 µL of the test compound dilution (or buffer for control/blank).

-

Add 125 µL of DTNB solution.

-

Add 50 µL of phosphate buffer.

-

Add 25 µL of AChE solution (add buffer instead of enzyme for the blank).

-

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add 25 µL of ATCI solution to all wells to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min).

-

Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

-

Protocol 2.2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[9]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

Test Quinoline Derivative

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Prepare stock solutions of the test compound and positive control in methanol, followed by serial dilutions.

-

-

Assay Setup (in a 96-well plate):

-

Add 100 µL of the test compound dilution to the wells.

-

For the control well, add 100 µL of methanol.

-

-

Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Data Analysis:

-

Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Determine the IC₅₀ value as described in Protocol 2.1.

-

Protocol 2.3: Neuroprotection Assay Against Oxidative Stress

Principle: This assay evaluates the ability of a quinoline derivative to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂). Cell viability is commonly assessed using the MTT assay.

Materials:

-

PC12 or SH-SY5Y neuronal cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hydrogen peroxide (H₂O₂)

-

Test Quinoline Derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test quinoline derivative. Incubate for 2-4 hours.

-

Oxidative Insult: Add H₂O₂ to the wells (final concentration typically 100-200 µM) to induce oxidative stress. Do not add H₂O₂ to the control wells. Incubate for 24 hours.

-

MTT Assay:

-

Remove the medium from all wells.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement: Shake the plate for 10 minutes and read the absorbance at 570 nm.

-

Data Analysis:

-

Normalize the data by setting the viability of untreated control cells to 100%.

-

Calculate the percentage of neuroprotection relative to the H₂O₂-treated group.

-

Section 3: Data Synthesis and Lead Compound Identification

Effective drug discovery relies on the systematic evaluation and comparison of candidate compounds. The data generated from the protocols above can be synthesized to identify promising leads.

Comparative Efficacy of Lead Quinoline Derivatives

The following table summarizes representative data for quinoline derivatives from the literature, illustrating their multi-target engagement.

| Compound | Target/Assay | IC₅₀ / Activity | Key Features | Reference |

| Donepezil | eeAChE Inhibition | 6.7 nM | FDA-approved drug (Reference) | - |

| Clioquinol | Metal Chelation | - | Reduces Aβ deposits in AD models | [2] |

| PBT2 | Metal Chelation | - | Improves cognitive function in clinical trials | [2][3] |

| Compound 7a | PDE5 Inhibition | 0.27 nM | Rescues synaptic and memory defects in vivo | [11] |

| Compound 3f | eeAChE Inhibition | 1.3 µM | Dual AChE/BuChE inhibitor, anti-inflammatory | [2] |

| Compound 3f | eqBuChE Inhibition | 0.81 µM | Dual AChE/BuChE inhibitor, anti-inflammatory | [2] |

| 3QnCN | Aβ₁₋₄₂ Binding | -11.9 kcal/mol (Binding Energy) | Fluorescent probe for Aβ labeling | [12] |

General Workflow for Quinoline Derivative Screening

The following diagram outlines a logical workflow for the discovery and validation of novel quinoline-based therapeutic agents for neurodegenerative diseases.

Caption: A multi-stage workflow for screening quinoline derivatives.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Quinoline containing chalcone derivatives as cholinesterase inhibitors and their in silico modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]

- 8. Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids | MDPI [mdpi.com]

- 10. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The quinolinic acid hypothesis in Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

minimizing off-target effects of quinoline-2-carboxamide derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Off-Target Effects in Quinoline-2-Carboxamide (Q2C) Scaffolds

Welcome to the Q2C Optimization Hub

You have reached the advanced support tier for medicinal chemistry optimization. The quinoline-2-carboxamide scaffold is a "privileged structure"—it is synthetically accessible and biologically active. However, this privilege comes with a cost: promiscuity . The flat, lipophilic aromatic system often leads to non-specific DNA intercalation, hERG channel blockade, and CYP450 inhibition.

This guide treats your molecule as a "system" that requires debugging. Below are the three most common "error logs" (toxicity/off-target profiles) users encounter, along with specific troubleshooting protocols to resolve them.

Troubleshooting Ticket #01: Non-Specific Kinase/Receptor Binding

Symptom: Your Q2C derivative shows high potency against the primary target (e.g., S100A9, HDAC, or a specific kinase) but fails selectivity screens, hitting multiple off-targets (EGFR, PI3K) or showing cytotoxicity in healthy cells.

Root Cause Analysis: The planar quinoline ring facilitates non-specific hydrophobic stacking (intercalation) and fits into the ATP-binding pockets of numerous kinases. Without specific "brakes," the molecule acts as a generic "sticky" inhibitor.

Corrective Actions (SAR Strategy):

-

Implement the "C4-Brake":

-

Action: Introduce a bulky substituent (e.g., -Me, -CF3, or a phenyl ring) at the C4 position of the quinoline ring.

-

Mechanism:[1][2][3][4][5][6][7] This disrupts the planarity of the molecule relative to the carboxamide side chain. It forces the molecule into a specific conformation that may fit your target but creates a steric clash in the flat ATP-binding pockets of off-target kinases [1].

-

-

Rigidify the Amide Linker:

-

Action: Methylate the amide nitrogen or cyclize the linker (e.g., forming a piperazine-amide fusion).

-

Mechanism:[1][2][3][4][5][6][7] This restricts the rotational freedom of the carboxamide bond, reducing the entropic penalty of binding to the specific target while preventing the "induced fit" required for off-target binding [2].

-

Visual Troubleshooting (SAR Map):

Figure 1: Structural Activity Relationship (SAR) map for optimizing quinoline-2-carboxamides. Red/Yellow/Green nodes indicate critical modification points.

Troubleshooting Ticket #02: hERG Channel Blockade (Cardiotoxicity)

Symptom: In vitro patch-clamp assays show IC50 < 10 µM against hERG. This is a "critical system failure" for drug development due to QT prolongation risk.

Root Cause Analysis: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that bind high-affinity blockers via π-stacking and cation-π interactions. The basic nitrogen (N1) of the quinoline ring, combined with a lipophilic side chain, creates a perfect pharmacophore for hERG blockade [3].

Corrective Actions:

-

Reduce Basicity (pKa Modulation):

-

Action: Add electron-withdrawing groups (EWGs) like Fluorine or Chlorine at the C6 or C7 positions.

-

Mechanism:[1][2][3][4][5][6][7] This lowers the pKa of the quinoline nitrogen, reducing the fraction of the molecule that is positively charged at physiological pH. Neutral molecules bind less tightly to the hERG pore [4].

-

-

Zwitterionic Shielding:

Data Summary: Impact of Lipophilicity on hERG

| Compound ID | LogP | N1 pKa | hERG IC50 (µM) | Status |

| Q2C-Base | 4.2 | 4.9 | 1.2 | FAIL |

| Q2C-6-F | 4.3 | 4.1 | 5.8 | WARNING |

| Q2C-Polar | 2.8 | 4.9 | > 30.0 | PASS |

Troubleshooting Ticket #03: Metabolic Instability (CYP Inhibition)

Symptom: The molecule inhibits CYP3A4 or CYP1A1, leading to potential drug-drug interactions (DDI), or is cleared too rapidly by the liver.

Root Cause Analysis: The electron-rich quinoline ring is a substrate for oxidative metabolism. Furthermore, the nitrogen lone pair can coordinate with the heme iron of CYP enzymes, acting as a direct inhibitor [5].

Corrective Actions:

-

Metabolic Spot-Welding:

-

Scaffold Hopping (The Nuclear Option):

Experimental Protocol: The Selectivity Validation Workflow

Do not rely on a single assay. Use this cascading workflow to validate your optimizations.

Step 1: In Silico Filter [8]

-

Calculate cLogP and Topological Polar Surface Area (TPSA) .

-

Pass Criteria: cLogP < 3.5, TPSA > 70 Ų.

Step 2: Thermal Shift Assay (TSA) - The "Promiscuity Check"

-

Objective: Distinguish specific binding from non-specific aggregation.

-

Method:

-

Incubate protein (Target and Off-Target) with compound (10 µM) and SYPRO Orange dye.

-

Perform melt curve analysis (25°C to 95°C).

-

Analysis: A clean shift (

) indicates specific binding. A "flattened" curve or shifts in all tested proteins indicates promiscuous aggregation.

-

Step 3: CYP Inhibition Panel (Fluorescence)

-

Reagents: Human liver microsomes (HLM), NADPH, specific substrates (e.g., Midazolam for 3A4).

-

Protocol:

-

Mix 0.2 mg/mL HLM + Test Compound (0.1 - 50 µM).

-

Add NADPH regenerating system.

-

Incubate 10 min at 37°C.

-

Add substrate and measure fluorescence of the metabolite.

-

Pass Criteria: IC50 > 10 µM for CYP3A4/2D6.

-

Workflow Diagram:

Figure 2: Cascading validation workflow. Failures at any stage require a loop-back to the SAR design phase.

Frequently Asked Questions (FAQ)

Q: My compound precipitates in the assay buffer. Is it a false positive? A: Almost certainly. Quinoline-2-carboxamides are notoriously insoluble.

-

Fix: Ensure your DMSO concentration is < 1% final. Add 0.01% Triton X-100 to the assay buffer to prevent colloidal aggregation (the "shoaling" effect) which mimics inhibition.

Q: Can I use Tasquinimod data to predict my Q2C's behavior? A: With caution. Tasquinimod is a quinoline-3 -carboxamide.[7][9][10] While the lipophilicity and metabolic issues are similar, the vector of the amide bond is different. Q2C derivatives often have a more linear vectors, which changes the specific kinase binding profile compared to the "kinked" Q3C structure [7].

Q: Why do I see double peaks in my NMR? A: This is likely due to atropisomerism or slow rotation around the amide bond, common in sterically hindered Q2Cs (especially if you used the "C4-Brake" strategy). Run high-temperature NMR (50°C) to see if the peaks coalesce.

References

-

RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Link

-

Journal of Medicinal Chemistry. (2012). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Link

-

ResearchGate. (2025).[11] Strategies To Reduce hERG K+ Channel Blockade. Link

-

NIH PubMed Central. (2025). Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. Link

-

Sigma-Aldrich. (2025). Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors. Link

-

NIH PubMed Central. (2025). Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. Link

-

OncoTargets and Therapy. (2014).[7] Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Link

Sources

- 1. Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

stability of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide in cell culture media

Technical Support Center: Stability & Handling of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

Executive Summary

This guide addresses the physicochemical behavior of This compound (referred to herein as 6-AQC ) in cell culture environments. While the quinoline-2-carboxamide core offers robust scaffolding, the 6-amino substituent and the diethylaminoethyl tail introduce specific liabilities—namely oxidative instability and lysosomal sequestration—that are frequently mistaken for enzymatic degradation.

Module 1: Chemical Stability (Oxidation & Photolysis)

Q: Why does my media turn yellow/brown after 24 hours of incubation with 6-AQC?

A: This is a hallmark of oxidative degradation of the primary aromatic amine at the 6-position. The 6-aminoquinoline moiety is electron-rich and susceptible to auto-oxidation, particularly in media formulations containing transition metals (e.g., DMEM with ferric nitrate) or under light exposure. This process often yields quinone-imine intermediates, which polymerize to form colored precipitates.

Troubleshooting Protocol:

-

Light Protection: Quinolines are photosensitive. All stocks and media containing 6-AQC must be handled under low light and incubated in the dark.

-

Antioxidant Supplementation: If long incubations (>24h) are required, supplement media with 100 µM Ascorbic Acid or 50 µM

-Mercaptoethanol to scavenge free radicals. -

Check Vehicle: Ensure DMSO stocks are fresh. Old DMSO accumulates peroxides that accelerate amine oxidation upon dilution.

Graphviz Diagram: Degradation Pathways The following diagram illustrates the competing instability pathways: Oxidation (chemical) vs. Hydrolysis (enzymatic).

Caption: Competing degradation pathways. The 6-amino group drives oxidative instability (red), while the carboxamide linker is susceptible to enzymatic hydrolysis (yellow).

Module 2: Biological Stability (Serum Interaction)

Q: I see a loss of compound in media containing 10% FBS, but it is stable in PBS. Is this enzymatic?

A: Yes. The carboxamide bond at position 2 is susceptible to hydrolysis by serum amidases (e.g., carboxylesterases and arylacetamide deacetylases) present in Fetal Bovine Serum (FBS). Note: Rodent plasma (rat/mouse) typically has higher amidase activity than human plasma/FBS. If you are bridging from cell culture to animal models, expect faster clearance in rodents.

Diagnostic Experiment: To confirm enzymatic hydrolysis versus non-specific binding:

| Condition | 6-AQC Recovery (24h) | Interpretation |

| PBS (pH 7.4) | >95% | Chemically stable in aqueous buffer. |

| Media + 10% FBS | <60% | Susceptible to serum enzymes. |

| Media + Heat-Inactivated FBS | ~85-90% | Confirms enzymatic degradation (heat kills amidases). |

Recommendation:

-

Use Heat-Inactivated FBS (HI-FBS) (56°C for 30 min) for all assays involving 6-AQC.

-

For short-term signaling assays (<4h), use serum-free media to eliminate hydrolysis variables.

Module 3: Intracellular "False" Stability (Lysosomal Trapping)

Q: My LC-MS shows high intracellular concentration, but I see no target inhibition. Why?

A: You are likely observing Lysosomal Trapping (Lysosomotropism).[1][2] The N-(2-(diethylamino)ethyl) side chain renders 6-AQC a lipophilic weak base (Cationic Amphiphilic Drug - CAD).

-

Mechanism: At neutral pH (cytosol ~7.2), the molecule is partially uncharged and permeates membranes.

-

Trapping: Upon entering the acidic lysosome (pH ~5.0), the diethylamino group becomes fully protonated (

). -

Result: The charged molecule cannot diffuse back out. It accumulates in the lysosome (up to 1000-fold over cytosol), effectively sequestered away from your cytosolic or nuclear target.

Validation Protocol (The "Bafilomycin Shift"): To prove the compound is trapped in lysosomes rather than engaging the target:

-

Control: Treat cells with 6-AQC (

). Measure cellular concentration. -

Blocker: Pre-treat cells with 100 nM Bafilomycin A1 (inhibits lysosomal acidification) for 30 min, then add 6-AQC.

-

Result Analysis: If cellular accumulation decreases significantly with Bafilomycin, your compound was being trapped in lysosomes.

Graphviz Diagram: Lysosomal Trapping Mechanism

Caption: The diethylamino side chain causes protonation in acidic lysosomes, locking the molecule inside and preventing target interaction.

Module 4: Solubility & Preparation

Q: The compound precipitates when I dilute the DMSO stock into media.

A: The "Crash-Out" effect. While the diethylamino group aids solubility at low pH, the planar quinoline ring is highly hydrophobic. Rapid dilution from DMSO (100%) to Media (aqueous) can cause micro-precipitation.

Best Practice Protocol:

-

Intermediate Dilution: Do not jump from 10 mM DMSO directly to 10 µM Media.

-

Step 1: Dilute 10 mM stock 1:10 in sterile water (or PBS pH 6.0) to create a 1 mM intermediate.

-

Step 2: Add the intermediate to the media.

-

-

Sonicate: Mild sonication of the intermediate dilution can prevent crystal seeding.

-

Limit Final DMSO: Keep final DMSO concentration <0.5% to minimize solvent toxicity, but ensure it is high enough to keep the quinoline core solubilized if working at high concentrations (>50 µM).

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Hydrolytic Stability in Plasma).

-

Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications. Journal of Pharmaceutical Sciences, 96(3), 532–546.

-

Ehrenworth, A. M., & Sarabia, F. (2021). Chemical Stability of Quinoline Derivatives in Biological Media. Journal of Medicinal Chemistry. (General reference on aminoquinoline oxidation).

-

FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Reference for Amidase/Esterase activity in plasma).

Sources

Technical Support Center: Purification of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

Disclaimer: 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide is a specialized quinoline derivative. The following guide is built upon established principles for the purification of structurally related, dibasic, aromatic amine compounds. Protocols should be adapted and optimized based on real-time experimental observations.

Introduction

Welcome to the technical support guide for the purification of this compound. This molecule presents unique purification challenges due to its distinct structural features: a planar quinoline core, a mildly basic aromatic amino group, and a strongly basic tertiary amine in the side chain. This dual basicity is the critical factor governing the molecule's behavior in different chemical environments and is the key to its successful purification.

This guide provides a structured, problem-solving approach to help you navigate common issues, from removing unreacted starting materials to achieving high purity crystalline material.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this and similar compounds.

FAQ 1: My crude product is a persistent oil or gum and will not crystallize. What are the likely causes and solutions?

This is the most frequent challenge, typically arising from residual solvents, impurities acting as eutectic contaminants, or the compound being isolated as a mixed salt form.

Causality: The presence of two basic centers means that incomplete neutralization can leave your product as a mixture of the free base, monohydrochloride, and dihydrochloride salts, which is often oily and resistant to crystallization.

Troubleshooting Protocol:

-

Ensure Complete Conversion to Free Base: Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the solution with a saturated sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution. This step is crucial to deprotonate any ammonium salts, converting your product entirely to the free base.[1]

-

Check for Phase Separation: After the basic wash, ensure a clean separation of the organic and aqueous layers. The presence of your amphiphilic product can sometimes lead to emulsions. If an emulsion forms, adding brine can help break it.

-

Thorough Drying: Dry the organic layer meticulously over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Residual water is a common inhibitor of crystallization.

-

Solvent Titration for Crystallization:

-

Dissolve the resulting oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane, methanol).

-

Slowly add a non-polar "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, diethyl ether) until persistent cloudiness is observed.

-

Add a drop or two of the dissolving solvent to clarify the solution, then allow it to stand undisturbed. Scratching the inside of the flask with a glass rod can initiate nucleation.[2]

-

FAQ 2: My purified product has a pink, brown, or dark color. How can I remove these colored impurities?

Causality: Aromatic amines, particularly aminoquinolines, are susceptible to air oxidation, which forms highly colored, polar impurities.[3] This can happen during the reaction, work-up, or even during storage.

Troubleshooting Protocol:

-

Activated Charcoal Treatment:

-

Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) at an elevated temperature.

-

Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

-

Stir or gently boil the mixture for 10-15 minutes. Caution: Adding charcoal to a boiling solution can cause bumping.

-

Perform a hot gravity filtration to remove the charcoal.[4] The filtrate should be significantly less colored.

-

-

"Plug" Filtration: For smaller scales, dissolve the compound in a minimum amount of solvent and pass it through a short plug of silica gel or alumina in a pipette or small column. The highly polar colored impurities will often adsorb strongly to the stationary phase.

-

Minimize Air Exposure: During work-up and storage, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.

FAQ 3: I see multiple spots on my TLC plate after purification. How do I identify the source of these impurities?

Causality: Multiple spots can be unreacted starting materials, byproducts from the amide coupling reaction, or degradation products.

Common Impurities and Their Identification:

| Impurity | Typical Rf on Silica TLC (vs. Product) | Identification Notes |

|---|---|---|

| 6-aminoquinoline-2-carboxylic acid (Starting Material) | Lower (often baseline) | Highly polar, will streak without a polar solvent system. |

| N,N-diethylethylenediamine (Starting Material) | Higher or variable | Basic, may streak. Can be visualized with ninhydrin stain. |

| Coupling Reagent Byproducts (e.g., DCU from DCC) | Variable | Dicyclohexylurea (DCU) is often insoluble in many organic solvents and can sometimes be filtered off.[5] |

| Oxidized Product | Lower (more polar) | Often colored. |

Analytical Workflow:

-

Co-spotting: Run a TLC plate spotting your purified material, the starting materials, and a "co-spot" (your material and a starting material in the same lane). If a spot in your material matches the Rf of a starting material, it is likely present.

-

Staining: Use different visualization techniques. UV light will show UV-active compounds. Stains like potassium permanganate or ninhydrin can reveal impurities that are not UV-active.

FAQ 4: How do I effectively remove unreacted starting materials (the carboxylic acid and the diamine)?

Causality: The key to separating acidic, basic, and neutral compounds is a pH-based liquid-liquid extraction.[6] Your product is dibasic, the starting carboxylic acid is acidic, and the starting diamine is also basic, but their properties differ enough to allow for separation.

In-Depth Purification Protocols

Protocol 1: pH-Based Liquid-Liquid Extraction Workflow

This protocol is the cornerstone for purifying your target compound by exploiting the different pKa values of the product and potential impurities.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

-

Acidic Wash (Remove Basic Impurities):

-

Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

-

The target product and the unreacted N,N-diethylethylenediamine will be protonated and move into the aqueous layer.

-

Neutral or acidic impurities (like coupling agent byproducts) will remain in the organic layer, which can be discarded.

-

-

Basification and Product Extraction:

-

Take the acidic aqueous layer and cool it in an ice bath.

-

Slowly add a base (e.g., 10% NaOH solution or solid K₂CO₃) with stirring until the pH is >10.[7] This deprotonates your product, making it soluble in organic solvents again.

-

Extract this basic aqueous solution multiple times with fresh ethyl acetate or DCM.

-

The unreacted 6-aminoquinoline-2-carboxylic acid will remain in the basic aqueous layer as its carboxylate salt.

-

-

Final Wash and Drying:

-

Combine the organic extracts containing your purified product.

-

Wash with brine to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified free base.

-

Workflow Visualization:

Caption: pH-based extraction separates acidic, basic, and neutral species.

Protocol 2: Column Chromatography for Basic Compounds

If extraction and recrystallization fail to provide material of sufficient purity, column chromatography is the next step. Standard silica gel is acidic and can cause strong, irreversible binding or streaking of basic compounds.[8][9]

Step-by-Step Methodology:

-

Stationary Phase Selection:

-

Option A (Standard Silica): Pre-treat the silica gel by preparing the slurry in the mobile phase containing a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (0.5-1% v/v).[7] This "base wash" neutralizes the acidic silanol groups.

-

Option B (Amine-Functionalized Silica): Use a commercially available amine-functionalized silica gel for superior performance with basic compounds, often allowing for simpler solvent systems without additives.[8]

-

-

Mobile Phase Selection:

-

Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity.

-

For highly polar compounds, a Dichloromethane/Methanol system is effective.

-

Crucially, add 0.5-1% triethylamine (TEA) to your mobile phase solvents. This competes with your product for binding to any remaining acidic sites on the silica, preventing peak tailing and improving separation.[7][10]

-

-

Loading the Column:

-